5-[(2,4-dichlorobenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one
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Overview
Description
5-[(2,4-dichlorobenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a 2,4-dichlorobenzylamino group and a methyl group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-dichlorobenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one typically involves the reaction of 2,4-dichlorobenzylamine with 6-methyl-1,2,4-triazin-3(2H)-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate). The reaction mixture is heated to reflux temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-dichlorobenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives with different functional groups.
Scientific Research Applications
5-[(2,4-dichlorobenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[(2,4-dichlorobenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorobenzylamine: A precursor in the synthesis of the compound.
6-methyl-1,2,4-triazin-3(2H)-one: Another precursor used in the synthesis.
Other triazine derivatives: Compounds with similar triazine ring structures but different substituents.
Uniqueness
5-[(2,4-dichlorobenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one is unique due to the specific combination of the 2,4-dichlorobenzylamino group and the methyl group on the triazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methylamino]-6-methyl-2H-1,2,4-triazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4O/c1-6-10(15-11(18)17-16-6)14-5-7-2-3-8(12)4-9(7)13/h2-4H,5H2,1H3,(H2,14,15,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFOJJGFNNVHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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